molecular formula C10H9BrCl2O B14061824 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one

Cat. No.: B14061824
M. Wt: 295.98 g/mol
InChI Key: XDOKLVOKZSVVPN-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-chloropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one involves its reactivity with nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-3-chloropropan-1-one
  • 1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-(Bromomethyl)-5-methylphenyl)-3-chloropropan-1-one

Comparison: 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-chlorophenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrCl2O/c11-6-7-3-8(5-9(13)4-7)10(14)1-2-12/h3-5H,1-2,6H2

InChI Key

XDOKLVOKZSVVPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCCl)Cl)CBr

Origin of Product

United States

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